molecular formula C24H20N2O3 B121123 N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide CAS No. 102754-41-6

N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide

Cat. No. B121123
M. Wt: 384.4 g/mol
InChI Key: SNEFRISDFLQEDB-UHFFFAOYSA-N
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Description

“N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” is a compound with the molecular formula C17H14N2O2 . It is a type of indole-based compound, which are important in heterocyclic structures due to their biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” includes a benzyl group, an indole group, and two oxo groups . The compound has a molecular weight of 278.30 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” are not available, indoles are known to be versatile and are frequently used in multicomponent reactions .


Physical And Chemical Properties Analysis

“N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” has a molecular weight of 278.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Agents : Compounds similar to N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide, like benzodiazepines with benzimidazole, benzothiazole, and indole moieties, have shown potent antimicrobial activity against bacteria and fungi, as well as notable antioxidant activities (Naraboli & Biradar, 2017).
  • Antibacterial and Antifungal Activities : Novel acetamide derivatives with indole structures demonstrated significant antibacterial and antifungal effects against pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-inflammatory and Anxiolytic Effects

  • Anti-inflammatory Activity : Some derivatives of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide, like those with benzofuran and pyrazol moieties, exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Anxiolytic Properties : Research has also indicated the potential of similar compounds in exhibiting anxiolytic effects. Indole acetamide derivatives have been tested and confirmed for their anxiolytic activity in experiments (Lutsenko, Bobyrev, & Devyatkina, 2013).

Molecular and Structural Analysis

  • Molecular Docking and Structure Analysis : Studies involving molecular docking and structural analysis of indole acetamide derivatives have been conducted to understand their potential therapeutic applications, including their anti-inflammatory properties (Al-Ostoot et al., 2020).

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : The synthesis, characterization, and evaluation of various derivatives of N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide have been extensively studied, contributing to a better understanding of their potential pharmaceutical applications (Yu et al., 2014).

Future Directions

Indole-based compounds like “N-Benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide” have significant potential in the field of organic chemistry due to their biological and pharmaceutical activities . Future research may focus on the synthesis of new indole derivatives and their potential applications .

properties

IUPAC Name

N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23(24(28)26-14-17-7-3-1-4-8-17)21-15-25-22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15,25H,14,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEFRISDFLQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15043294

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